

# The Effects of PF-06446846 on Cholesterol Metabolism: A Technical Guide

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## Compound of Interest

Compound Name: PF-06446846

Cat. No.: B15574418

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## Executive Summary

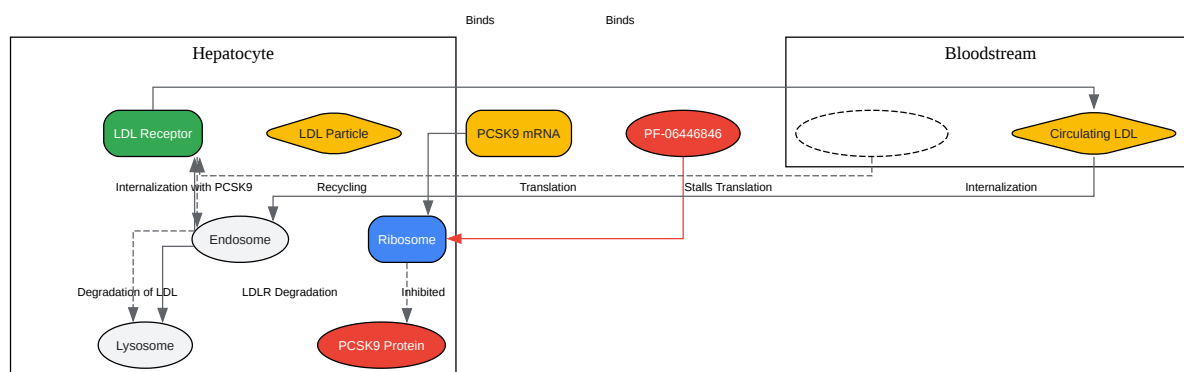
**PF-06446846** is an innovative, orally active small molecule that was investigated for its potential in managing hypercholesterolemia. It operates through a novel mechanism of action, selectively inhibiting the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9). By stalling the ribosome during the synthesis of PCSK9, **PF-06446846** effectively reduces its circulating levels, which in turn is expected to increase the number of low-density lipoprotein (LDL) receptors on hepatocytes and enhance the clearance of LDL cholesterol (LDL-C) from the bloodstream. Preclinical studies in rodent models demonstrated a dose-dependent reduction in plasma PCSK9, total cholesterol, and LDL-C. However, the clinical development of **PF-06446846** was discontinued. This guide provides a detailed overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of **PF-06446846**'s effects on cholesterol metabolism.

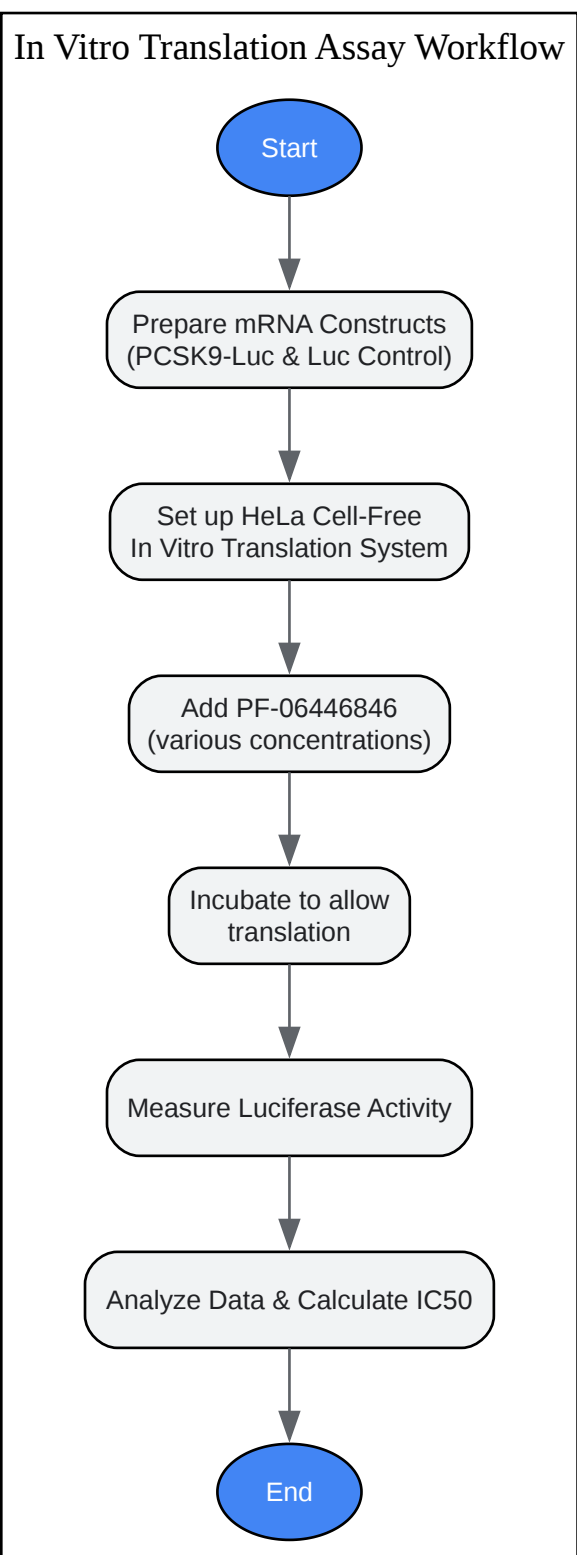
## Mechanism of Action: Selective Inhibition of PCSK9 Translation

**PF-06446846** represents a unique approach to lowering cholesterol by targeting the production of PCSK9 at the ribosomal level.<sup>[1]</sup> Unlike monoclonal antibodies that bind to circulating PCSK9, **PF-06446846** directly and selectively inhibits the translation of PCSK9 mRNA.<sup>[1]</sup>

The core mechanism involves the stalling of the 80S ribosome in the vicinity of codon 34 of the PCSK9 transcript.[2] This stalling is mediated by the engagement of the nascent polypeptide chain by **PF-06446846** within the ribosomal exit tunnel.[2] This selective inhibition of elongation prevents the synthesis of the full-length, functional PCSK9 protein, leading to a decrease in its secretion from hepatocytes.

The subsequent reduction in circulating PCSK9 levels prevents the PCSK9-mediated degradation of LDL receptors (LDLR).[3] With more LDLRs available on the surface of liver cells, the clearance of LDL-C from the circulation is enhanced, resulting in lower plasma LDL-C levels.[3]





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